2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the chlorophenyl group: This step involves the reaction of the pyrazole derivative with a chlorophenyl compound under suitable conditions.
Formation of the diphenylmethane moiety: This involves the reaction of the intermediate with a phenyl compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
2-((4-(1H-pyrazol-4-yl)phenyl)(4-chlorophenyl)methoxy)ethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds .
Properties
CAS No. |
857531-51-2 |
---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-[4-(1H-pyrazol-4-yl)phenyl]methoxy]ethanamine |
InChI |
InChI=1S/C18H18ClN3O/c19-17-7-5-15(6-8-17)18(23-10-9-20)14-3-1-13(2-4-14)16-11-21-22-12-16/h1-8,11-12,18H,9-10,20H2,(H,21,22) |
InChI Key |
XNIAUSRAGOBQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(C3=CC=C(C=C3)Cl)OCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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